molecular formula C24H21N3O2 B2835634 N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932452-12-5

N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2835634
CAS No.: 932452-12-5
M. Wt: 383.451
InChI Key: DQDJOBKDWRNOKH-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the condensation of 2-ethylphenylamine with 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Another quinazolinone derivative with similar biological activities.

    4-Phenylquinazoline: A structurally related compound with potential therapeutic applications.

    2-(2-Oxo-4-phenylquinazolin-1(2H)-yl)acetic acid: A precursor in the synthesis of N-(2-ethylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-ethylphenyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-2-17-10-6-8-14-20(17)25-22(28)16-27-21-15-9-7-13-19(21)23(26-24(27)29)18-11-4-3-5-12-18/h3-15H,2,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDJOBKDWRNOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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